molecular formula C16H18N4O2 B2893659 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097895-86-6

2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2893659
CAS No.: 2097895-86-6
M. Wt: 298.346
InChI Key: WQDZKOHYCWWHBF-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one” is a complex organic molecule. It contains a methoxyphenyl group, a pyridazinyl group, and an azetidinyl group. Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structures of similar compounds have been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazin-3(2H)-one derivatives have been involved in a wide range of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been characterized using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS .

Scientific Research Applications

Chemical Structure and Biological Activity

The compound 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one belongs to a class of organic compounds known for their diverse biological activities. While specific research directly on this compound is scarce, insights can be drawn from studies on related structures, such as pyridazinone compounds and methoxyphenols, which share common functional groups and may exhibit similar biological properties.

Pyridazinone derivatives, for example, have been recognized for their potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process. The specific compound ABT-963, a vicinally disubstituted pyridazinone, demonstrates high selectivity and efficacy in reducing inflammation and pain associated with arthritis in animal models (Asif, 2016). This suggests potential therapeutic applications of related compounds in managing inflammation and pain.

Antioxidant Properties and Environmental Reactivity

Methoxyphenols, on the other hand, are noted for their atmospheric reactivity and potential as tracers for biomass burning, particularly wood burning. The atmospheric reactivity of methoxyphenols, including their interactions with OH and NO3 radicals, underscores their environmental significance and the potential for secondary organic aerosol (SOA) formation. This environmental aspect is crucial for understanding the fate and impact of such compounds when released into the atmosphere (Liu, Chen, & Chen, 2022).

Pharmacological Potential and Nutritional Effects

Extending the discussion to broader chemical classes, research on coumarins—a group known for fused benzene and pyrone rings—reveals a plethora of bioactivities ranging from antitumor and anti-inflammatory to antibacterial effects. Structural modifications of coumarins have been employed to customize their biological activities, suggesting a similar approach could be beneficial for optimizing the pharmacological properties of this compound (Zhu & Jiang, 2018).

Future Directions

Future research could involve further studying the properties and potential applications of this compound. Pyridazin-3(2H)-one derivatives are an active area of research due to their diverse pharmacological activities .

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-5-2-4-12(8-14)9-16(21)20-10-13(11-20)18-15-6-3-7-17-19-15/h2-8,13H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDZKOHYCWWHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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